Apricoxib (CS-706) is a small-molecule, orally active, selective cyclooxygenase-2 (COX-2) inhibitor. [] It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is currently under development for its potential as an analgesic and anti-cancer agent. [] In scientific research, apricoxib is primarily used as a tool to investigate the role of COX-2 in various biological processes, particularly in inflammation and cancer.
Apricoxib is a selective cyclooxygenase-2 inhibitor, also known as CS-706, developed primarily for its anti-inflammatory and analgesic properties. It has gained attention for its potential applications in cancer treatment, particularly in inhibiting the growth of various tumor types by targeting the cyclooxygenase-2 enzyme, which is often overexpressed in cancerous tissues. The compound is synthesized through a series of chemical reactions that allow for efficient production from commercially available starting materials.
The synthesis of apricoxib involves the use of methyl 4-ethoxybenzoate as a starting material, which undergoes several transformations to yield the final product. The compound has been studied extensively for its pharmacological properties, particularly in preclinical models of cancer and inflammation.
Apricoxib is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically as a cyclooxygenase-2 selective inhibitor. This classification is crucial as it distinguishes apricoxib from other NSAIDs that may inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes.
The synthesis of apricoxib has been reported to be efficient and involves a three-step process:
This method allows for the production of apricoxib in multi-gram quantities with good yield (approximately 71%) and purity, making it suitable for further biological evaluation and preclinical studies .
The molecular formula of apricoxib is CHNOS. Its structure features a sulfonamide group, which is critical for its biological activity. The compound's molecular weight is approximately 334.40 g/mol.
The melting point of apricoxib has been reported to be between 161–163 °C . Spectroscopic data, such as nuclear magnetic resonance (NMR) and mass spectrometry, confirm its structural integrity and purity after synthesis.
Apricoxib primarily acts through its inhibition of cyclooxygenase-2, leading to decreased production of prostaglandins, particularly prostaglandin E2. This inhibition can significantly affect inflammatory processes and tumor growth.
The efficiency of apricoxib in inhibiting cyclooxygenase-2 was shown to be comparable to that of celecoxib, another well-known COX-2 inhibitor. This suggests that apricoxib may be a viable alternative in clinical settings where COX-2 inhibition is desired .
Apricoxib exerts its pharmacological effects primarily through the following mechanisms:
In studies involving human pancreatic cancer cell lines, apricoxib demonstrated significant cytotoxic effects and improved responses to standard chemotherapy agents when used in combination therapies .
Apricoxib has several potential applications:
Cyclooxygenase-2 (COX-2) is an inducible enzyme overexpressed in inflammatory and neoplastic tissues but minimally present in healthy organs. Its catalytic activity converts arachidonic acid to prostaglandin G₂ (PGG₂), subsequently reduced to prostaglandin H₂ (PGH₂), the precursor of pro-tumorigenic lipid mediators like prostaglandin E₂ (PGE₂) [3] [8]. In epithelial malignancies (e.g., pancreatic, lung, colorectal), COX-2 overexpression correlates with:
Table 1: COX-2 Overexpression in Human Cancers
Cancer Type | Overexpression Frequency | Clinical Correlation |
---|---|---|
Pancreatic | 75% | Shorter overall survival, increased invasion |
Colorectal | 85% | Higher metastatic incidence |
Non-Small Cell Lung | 70-80% | Chemoresistance, poor prognosis |
Data compiled from [1] [3] [9]
Preclinically, COX-2 inhibition reduces tumor growth by >50% in xenograft models and reverses EMT, reinstating epithelial phenotypes [2] [7].
PGE₂, the primary COX-2 downstream effector, binds four G-protein-coupled receptors (EP1–EP4), activating distinct oncogenic pathways:
Table 2: Pro-Tumorigenic Signaling by PGE₂ Receptors
Receptor | Downstream Pathway | Oncogenic Effect |
---|---|---|
EP1 | Ca²⁺/PKC | Anti-apoptosis, proliferation |
EP2 | cAMP-PKA/β-catenin | Immune suppression, EMT induction |
EP4 | PI3K/AKT/NF-κB | Angiogenesis, metastasis |
EP3 | VEGF amplification | Inconsistent (pro-/anti-tumor roles) |
Apricoxib (chemical formula: C₁₉H₂₀N₂O₃S; molecular weight: 356.44 g/mol) selectively inhibits COX-2 (IC₅₀ = 0.09 μM), reducing intratumoral PGE₂ by >80% in pancreatic xenografts [1] [6]. This suppression:
Apricoxib (originally designated CS-706) emerged as a second-generation COX-2 inhibitor with improved selectivity and pharmacokinetics. Key developmental milestones include:
Table 3: Clinical Trials of Apricoxib in Oncology
Trial Phase | Cancer Type | Combination Therapy | Key Outcome | Status |
---|---|---|---|---|
II | NSCLC | Erlotinib | Improved PFS in COX-2⁺ subgroup | Completed |
II | Pancreatic | Gemcitabine/erlotinib | 60% tumor reduction in high PGE-M patients | Completed |
II | Breast | None (monotherapy) | Limited efficacy | Terminated |
Current research focuses on:
Table 4: Key Properties of Apricoxib
Property | Detail |
---|---|
Chemical Name | 4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide |
CAS Number | 197904-84-0 |
DrugBank ID | DB12378 |
Mechanism | Selective COX-2 inhibition |
Investigational Status | Abandoned (2015) |
Structural and regulatory data from [1] [6]
Despite discontinuation, apricoxib remains a pharmacologic tool for studying COX-2/PGE₂ axis disruption, with retrospective analyses suggesting a 17.5% survival improvement in COX-2⁺ cancer patients receiving COX inhibitors [5].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6